molecular formula C12H17N B3279704 (1R,2S)-2-phenylcyclohexan-1-amine CAS No. 69743-67-5

(1R,2S)-2-phenylcyclohexan-1-amine

Cat. No.: B3279704
CAS No.: 69743-67-5
M. Wt: 175.27 g/mol
InChI Key: KLJIPLWGNJQJRM-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-Phenylcyclohexan-1-amine is a chiral amine with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. The presence of a phenyl group attached to the cyclohexane ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of (1R,2S)-2-phenylcyclohexan-1-amine can be achieved through several methods, including enantioselective synthesis and resolution of racemic mixtures. One common approach involves the asymmetric hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This method ensures high enantioselectivity and yields the desired (1R,2S) isomer. Another method involves the resolution of racemic 2-phenylcyclohexan-1-amine using chiral acids to form diastereomeric salts, which can be separated by crystallization .

Chemical Reactions Analysis

(1R,2S)-2-Phenylcyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

(1R,2S)-2-Phenylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and anxiety .

Comparison with Similar Compounds

(1R,2S)-2-Phenylcyclohexan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R,2S)-2-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJIPLWGNJQJRM-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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